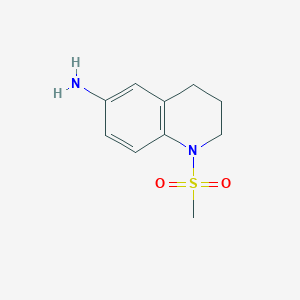
1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine is a compound that belongs to the class of sulfonamide derivatives. This compound features a tetrahydroquinoline core, which is a bicyclic structure consisting of a benzene ring fused with a partially saturated nitrogen-containing ring. The presence of a methylsulfonyl group and an amine group at specific positions on the tetrahydroquinoline ring imparts unique chemical and biological properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine typically involves the following steps:
Formation of the Tetrahydroquinoline Core: The initial step involves the construction of the tetrahydroquinoline core. This can be achieved through various methods, including the Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene in the presence of an acid catalyst.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through the reaction of the tetrahydroquinoline intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Amination: The final step involves the introduction of the amine group at the desired position. This can be achieved through nucleophilic substitution reactions using appropriate amine sources.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine and sulfonyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, sulfides, thiols, and various substituted tetrahydroquinoline derivatives.
Aplicaciones Científicas De Investigación
1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and inflammatory conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methylsulfonylphenyl)indole Derivatives: These compounds also contain a sulfonyl group and exhibit antimicrobial and anti-inflammatory activities.
Sulfonamide-Based Indole Analogs: These compounds share the sulfonamide moiety and have diverse biological activities, including antibacterial and anticancer properties.
Uniqueness
1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine is unique due to its specific structural features, including the tetrahydroquinoline core and the positioning of the methylsulfonyl and amine groups. These structural attributes contribute to its distinct chemical reactivity and biological activities, setting it apart from other similar compounds.
Propiedades
IUPAC Name |
1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-15(13,14)12-6-2-3-8-7-9(11)4-5-10(8)12/h4-5,7H,2-3,6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOAYEHFQTZFDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

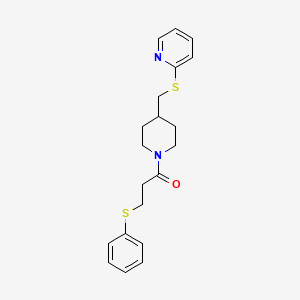
![5-[1-(6-chloropyridine-3-carbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2833730.png)
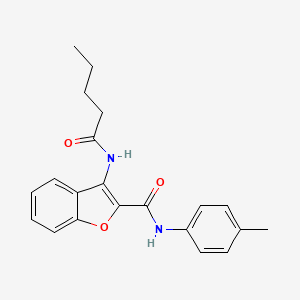
![2-chloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide](/img/structure/B2833735.png)

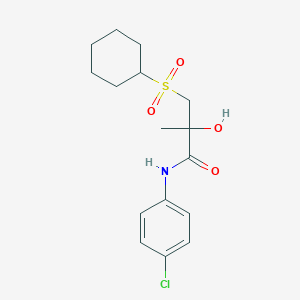
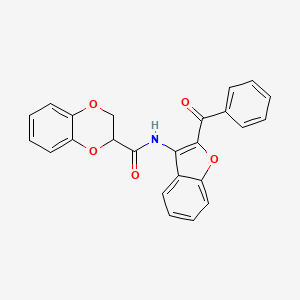
![benzo[d]thiazol-2-yl(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2833739.png)
![4-{6-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2833740.png)

![7-benzyl-N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2833742.png)
![2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B2833743.png)

